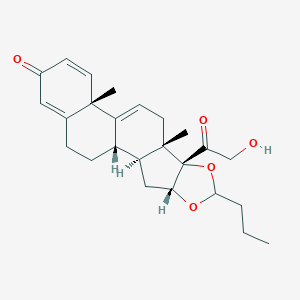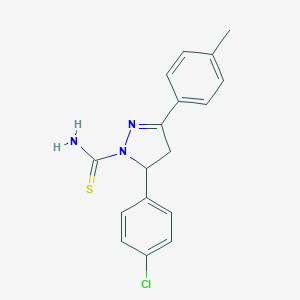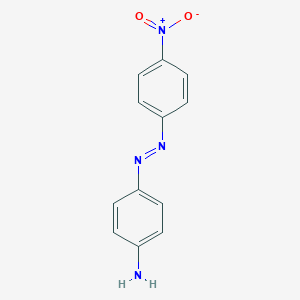![molecular formula C10H17N B125005 (4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine CAS No. 152375-27-4](/img/structure/B125005.png)
(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine is a heterocyclic organic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HEHPP and is a cyclic amino alcohol.
Mechanism Of Action
The mechanism of action of HEHPP is not yet fully understood. However, it is believed that this compound acts on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin and dopamine.
Biochemical And Physiological Effects
HEHPP has been shown to have a number of biochemical and physiological effects. In animal studies, HEHPP has been shown to reduce pain and inflammation. In addition, HEHPP has been shown to have anxiolytic and antidepressant effects.
Advantages And Limitations For Lab Experiments
One of the advantages of using HEHPP in lab experiments is that it is relatively easy to synthesize. In addition, HEHPP has been shown to have a low toxicity profile. However, one of the limitations of using HEHPP in lab experiments is that its mechanism of action is not yet fully understood.
Future Directions
There are several future directions for research on HEHPP. One possible direction is to investigate its potential use as a treatment for chronic pain and inflammation. Another possible direction is to study its effects on other neurotransmitters in the central nervous system. Additionally, further research is needed to fully understand the mechanism of action of HEHPP.
Synthesis Methods
The synthesis of HEHPP can be achieved through a series of chemical reactions. One of the most common methods involves the reaction of 1,5-hexadien-3-ol with ethylamine in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of HEHPP as the final product.
Scientific Research Applications
HEHPP has been studied for its potential applications in various fields. In the field of medicine, HEHPP has been investigated for its ability to act as an analgesic and anti-inflammatory agent. In addition, HEHPP has been studied for its potential use as a treatment for depression and anxiety disorders.
properties
CAS RN |
152375-27-4 |
|---|---|
Product Name |
(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine |
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine |
InChI |
InChI=1S/C10H17N/c1-2-10-6-3-5-9(10)11-8-4-7-10/h2-8H2,1H3/t10-/m0/s1 |
InChI Key |
CCEXVZNUHRQRQP-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@]12CCCC1=NCCC2 |
SMILES |
CCC12CCCC1=NCCC2 |
Canonical SMILES |
CCC12CCCC1=NCCC2 |
synonyms |
2H-Cyclopenta[b]pyridine,4a-ethyl-3,4,4a,5,6,7-hexahydro-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



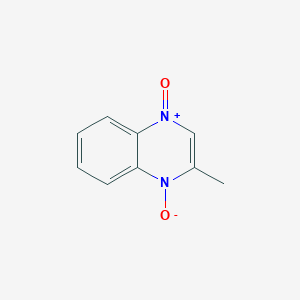
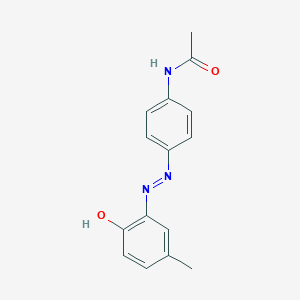
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B124932.png)
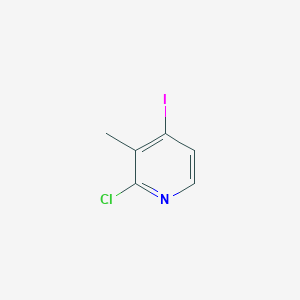
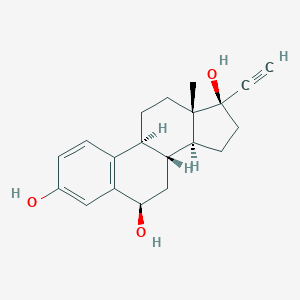
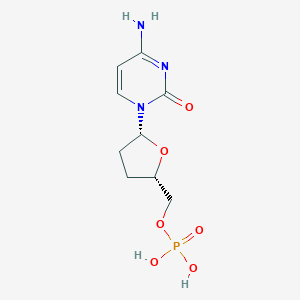
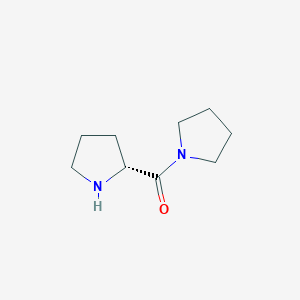
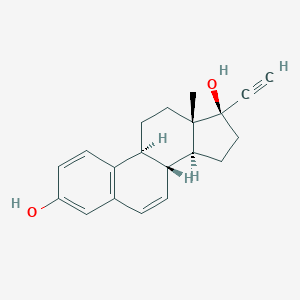
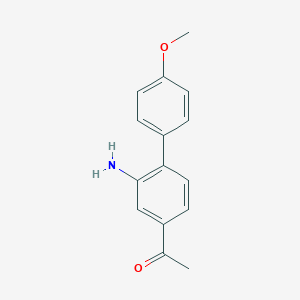

![1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone](/img/structure/B124948.png)
